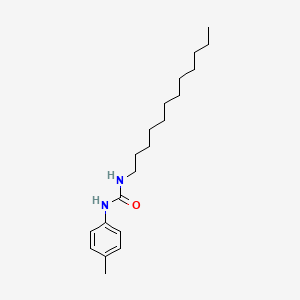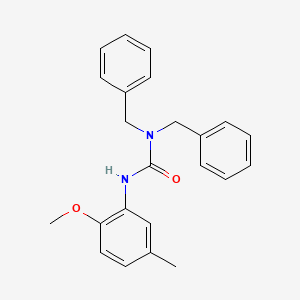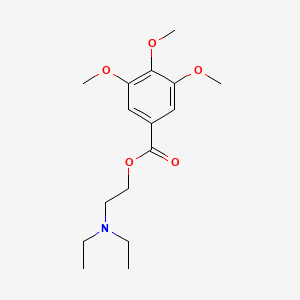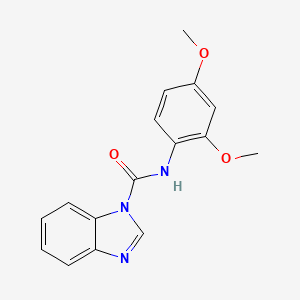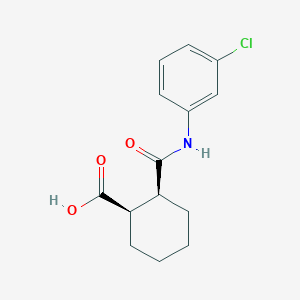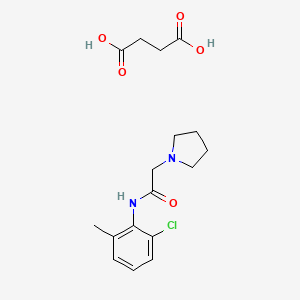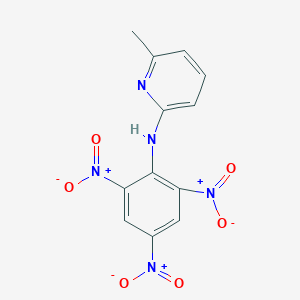
2-Pyridinamine, 6-methyl-N-(2,4,6-trinitrophenyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Pyridinamine, 6-methyl-N-(2,4,6-trinitrophenyl)-: is a complex organic compound characterized by the presence of a pyridine ring substituted with an amino group at the 2-position, a methyl group at the 6-position, and a trinitrophenyl group at the N-position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Pyridinamine, 6-methyl-N-(2,4,6-trinitrophenyl)- typically involves the nitration of 2-Pyridinamine, 6-methyl- with a nitrating agent such as nitric acid in the presence of a catalyst. The reaction conditions often require controlled temperatures and specific solvents to ensure the selective nitration of the compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration processes using continuous flow reactors to maintain consistent reaction conditions. The use of advanced purification techniques such as recrystallization and chromatography ensures the high purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
2-Pyridinamine, 6-methyl-N-(2,4,6-trinitrophenyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of nitro derivatives.
Reduction: Reduction reactions can convert the nitro groups to amino groups, resulting in different derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro groups can be replaced by other substituents.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like hydrogen gas in the presence of a palladium catalyst or sodium borohydride.
Substitution: Reagents such as sodium methoxide or other nucleophiles under basic conditions.
Major Products Formed
The major products formed from these reactions include various nitro and amino derivatives, which can be further utilized in different chemical syntheses.
Aplicaciones Científicas De Investigación
2-Pyridinamine, 6-methyl-N-(2,4,6-trinitrophenyl)- has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical sensors.
Mecanismo De Acción
The mechanism of action of 2-Pyridinamine, 6-methyl-N-(2,4,6-trinitrophenyl)- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s nitro groups can undergo redox reactions, leading to the generation of reactive intermediates that can modulate biological pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
2-Pyridinamine, 6-methyl-: Lacks the trinitrophenyl group, making it less reactive in certain chemical reactions.
2-Pyridinamine, 4-methyl-: Differently substituted, leading to variations in chemical reactivity and biological activity.
2-Pyridinamine, N-methyl-:
Uniqueness
2-Pyridinamine, 6-methyl-N-(2,4,6-trinitrophenyl)- is unique due to the presence of the trinitrophenyl group, which imparts distinct chemical reactivity and potential for diverse applications. This compound’s ability to undergo various chemical transformations and its potential biological activities make it a valuable subject of study in multiple scientific disciplines.
Propiedades
Número CAS |
112307-65-0 |
|---|---|
Fórmula molecular |
C12H9N5O6 |
Peso molecular |
319.23 g/mol |
Nombre IUPAC |
6-methyl-N-(2,4,6-trinitrophenyl)pyridin-2-amine |
InChI |
InChI=1S/C12H9N5O6/c1-7-3-2-4-11(13-7)14-12-9(16(20)21)5-8(15(18)19)6-10(12)17(22)23/h2-6H,1H3,(H,13,14) |
Clave InChI |
KQWLFMBECZKZPA-UHFFFAOYSA-N |
SMILES canónico |
CC1=NC(=CC=C1)NC2=C(C=C(C=C2[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



